molecular formula C11H17NO B13315007 2-(Butan-2-yloxy)-3-methylaniline

2-(Butan-2-yloxy)-3-methylaniline

Cat. No.: B13315007
M. Wt: 179.26 g/mol
InChI Key: SHSXUZNZGHYSNY-UHFFFAOYSA-N
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Description

2-(Butan-2-yloxy)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a butan-2-yloxy group attached to the second carbon and a methyl group attached to the third carbon of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yloxy)-3-methylaniline typically involves the alkylation of 3-methylaniline with butan-2-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

    Starting Materials: 3-methylaniline and butan-2-ol.

    Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid.

    Reaction Conditions: Reflux at elevated temperatures (around 100-150°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The process involves the same starting materials and catalysts but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yloxy)-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Major Products

    Oxidation: Quinones or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

2-(Butan-2-yloxy)-3-methylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yloxy)-3-methylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-(Butan-2-yloxy)-3-methylaniline can be compared with other aniline derivatives, such as:

    2-(Butan-2-yloxy)-aniline: Lacks the methyl group at the third position, which may affect its reactivity and biological activity.

    3-Methylaniline: Lacks the butan-2-yloxy group, resulting in different chemical properties and applications.

    2-(Butan-2-yloxy)-4-methylaniline:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-butan-2-yloxy-3-methylaniline

InChI

InChI=1S/C11H17NO/c1-4-9(3)13-11-8(2)6-5-7-10(11)12/h5-7,9H,4,12H2,1-3H3

InChI Key

SHSXUZNZGHYSNY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=CC=C1N)C

Origin of Product

United States

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